molecular formula C6H4N4O2 B1612928 1h-Purine-8-carboxylic acid CAS No. 28128-23-6

1h-Purine-8-carboxylic acid

Cat. No.: B1612928
CAS No.: 28128-23-6
M. Wt: 164.12 g/mol
InChI Key: QAJJXAGDCARCHD-UHFFFAOYSA-N
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Description

1H-Purine-8-carboxylic acid, also known as xanthine-8-carboxylic acid, is a chemically significant purine derivative with the molecular formula C6H4N4O4 and an average mass of 196.12 Da . Its core structure incorporates a carboxylic acid functional group at the 8-position of the purine heterocycle, making it a versatile and privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . Purines are fundamental components in living organisms, and their synthetic derivatives continue to attract substantial attention from researchers due to their wide range of bioactivities . This compound serves as a crucial intermediate in pharmaceutical research, particularly in the synthesis of purine-based drug candidates . Its structural similarity to natural purines allows it to be utilized in biochemical studies to investigate enzyme mechanisms and nucleotide metabolism . Research into purine conjugates has demonstrated high cytotoxic activity against various tumor cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2), highlighting its value in the design of new antitumor agents . Furthermore, the purine nucleus is a recognized pharmacophore in the development of inhibitors for enzymes like xanthine oxidase (XO), a key target in the management of hyperuricemia and gout . The carboxylic acid moiety on the purine ring provides a synthetic handle for further chemical modifications through reactions such as condensation, amidation, and coupling, enabling the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJXAGDCARCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633786
Record name 7H-Purine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-23-6
Record name 7H-Purine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Purine 8 Carboxylic Acid and Its Derivatives

De Novo Synthesis Strategies for the Purine (B94841) Ring System

The de novo synthesis of the purine ring provides a foundational approach to obtaining the core structure, which can then be further functionalized. This involves the systematic assembly of the purine's bicyclic system from simpler acyclic precursors.

Annulation Reactions Utilizing Pyrimidine (B1678525) and Imidazole (B134444) Precursors

One of the classical and most versatile methods for constructing the purine ring is through the cyclization of appropriately substituted pyrimidine or imidazole precursors.

From Pyrimidine Precursors: The Traube purine synthesis is a well-established method that involves the reaction of an amine-substituted pyrimidine with formic acid or its derivatives. This reaction proceeds by condensation and subsequent cyclization to form the fused imidazole ring, yielding the purine core. Various substituted pyrimidines can be employed to generate a library of purine analogues.

From Imidazole Precursors: An alternative strategy begins with a substituted imidazole, which is then elaborated to form the pyrimidine ring. For instance, 5-aminoimidazole-4-carbonitrile derivatives can serve as versatile starting materials. These compounds can undergo annulation reactions with various one-carbon reagents to construct the pyrimidine portion of the purine ring system. For example, reaction with formic acid can lead to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones researchgate.net. The synthesis of purines and their N-oxides from 5-substituted 4-nitroimidazole derivatives has also been described researchgate.net.

Precursor TypeKey ReagentsResulting Purine Structure
Amine-substituted PyrimidineFormic AcidFused Imidazole Ring
5-Aminoimidazole-4-carbonitrileFormic Acid8,9-disubstituted-6,9-dihydro-1H-purin-6-one
5-Substituted 4-NitroimidazoleVariousPurines and Purine N-oxides

Condensation Reactions for Purine Backbone Formation

Condensation reactions are fundamental to the formation of the purine backbone, bringing together different molecular fragments to build the heterocyclic system. These reactions often involve the formation of carbon-nitrogen bonds and are crucial for both pyrimidine and imidazole ring closures. For instance, the reaction of diaminomaleonitrile with urea derivatives can lead to the formation of purine structures rsc.org. Multicomponent reactions, where several reactants are combined in a single step, have also been employed for the efficient synthesis of complex purine derivatives nih.gov.

Targeted Functionalization at the C-8 Position of the Purine Nucleus

The C-8 position of the purine ring is a key site for chemical modification to modulate the biological activity of the resulting compounds. A variety of methods have been developed to introduce functional groups at this position.

Introduction of Carboxylic Acid Groups through Specific Chemical Transformations

Direct introduction of a carboxylic acid group at the C-8 position of a pre-formed purine ring is a challenging but important transformation.

Lithiation and Carboxylation: A common strategy for introducing a carboxylic acid group onto an aromatic ring is through lithiation followed by quenching with carbon dioxide. This approach could potentially be applied to purines, where a strong base would deprotonate the C-8 position, followed by reaction with CO2 to form the carboxylate.

From 8-Halopurines: An alternative route involves the use of 8-halopurines as precursors. The halogen atom can be displaced or used in a transition-metal-catalyzed carbonylation reaction to install the carboxylic acid group.

Oxidation of 8-Alkylpurines: If an 8-alkylpurine is available, oxidation of the alkyl group can yield the corresponding carboxylic acid.

Derivatization of the 8-Carboxylic Acid Moiety (e.g., esters, amides, salts)

Once 1H-purine-8-carboxylic acid is obtained, the carboxylic acid group can be readily converted into a variety of derivatives, such as esters, amides, and salts, to further explore structure-activity relationships.

Esterification: Esters of this compound can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid google.com. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester nih.gov.

Amide Formation: Amides can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, and then reacting it with an appropriate amine.

Salt Formation: As a carboxylic acid, this compound can react with bases to form salts. These salts may have different solubility and pharmacokinetic properties compared to the parent acid. The use of pyromellitic acid as a coformer has been explored in the formation of cocrystals with purine alkaloids acs.org.

DerivativeSynthetic MethodKey Reagents
EsterFischer EsterificationAlcohol, Acid Catalyst
EsterFrom Acyl ChlorideThionyl Chloride, Alcohol
AmideFrom Acyl ChlorideThionyl Chloride, Amine
SaltAcid-Base ReactionBase

Synthesis of Diverse this compound Derivatives

The synthetic strategies outlined above allow for the creation of a wide range of this compound derivatives with diverse substitution patterns. By combining different methods for the de novo synthesis of the purine ring with various techniques for C-8 functionalization and subsequent derivatization of the carboxylic acid group, a large chemical space can be explored. Multicomponent reactions have been shown to be particularly effective in generating C(8)-substituted purine building blocks from prebiotic compounds nih.gov. These approaches are crucial for the development of novel purine-based compounds with potential applications in various fields of medicinal chemistry.

Construction of Substituted Xanthine (B1682287) Derivatives with C-8 Carboxylic Acid Moieties

The synthesis of 8-substituted xanthine derivatives is a cornerstone in the development of purine-based compounds, including those with carboxylic acid functionalities at the C-8 position. A prevalent and effective method involves the cyclization of 5,6-diaminouracil precursors. This key step can be achieved under acidic, alkaline, or neutral conditions. nih.gov A common route involves the condensation of 5,6-diaminouracils with aldehydes to form imine intermediates, which then undergo oxidative cyclization to yield the 8-substituted xanthine derivatives. frontiersin.orgnih.gov

Another established method is the coupling of 5,6-diaminouracil derivatives with carboxylic acids. frontiersin.orgnih.gov This reaction is often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). frontiersin.orgnih.gov For instance, 1,3-dipropyl-5,6-diaminouracil can be reacted with a corresponding carboxylic acid in the presence of EDC-HCl to form an intermediate amide, which is then cyclized with sodium hydroxide to produce 8-substituted xanthines. nih.gov Alternatively, the carboxylic acid can be activated by converting it into a more reactive carboxylic acid chloride. frontiersin.org

The choice of solvent can significantly influence the outcome of these reactions. For example, in some synthetic pathways, the use of ethanol can lead to the formation of an ethyl ester, while dimethylformamide (DMF) favors the formation of the carboxylic acid congener of xanthine. biointerfaceresearch.com

Table 1: Examples of Reagents and Conditions for Xanthine Derivative Synthesis

Starting MaterialReagentCoupling/Condensing AgentCyclization ConditionProduct Type
5,6-diamino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione hydrochlorideHeterocyclic carboxylic acidEDC-HCl1 N NaOH, reflux8-heterocyclic-1,3-diethylxanthine
1,3-dipropyl-5,6-diaminouracilCarboxylic acidEDC-HClNaOH1,3-dipropyl-8-substituted-xanthine
5,6-diaminouracil derivativeAldehyde-Oxidative conditions (e.g., ferric chloride)8-substituted-xanthine
5,6-diaminouracil derivativeCarboxylic acid chloride-Heat8-substituted-xanthine

Synthesis of Purine Conjugates Incorporating Carboxylic Acid Linkers

The synthesis of purine conjugates with carboxylic acid linkers is a strategy employed to develop molecules with tailored biological activities. These linkers, often omega-amino acids, connect the purine core to another functional moiety. A general approach to synthesizing N-(purin-6-yl)amino carboxylic acids involves the reaction of 6-chloropurine with an appropriate amino acid in the presence of a base like sodium carbonate.

For example, N-(purin-6-yl)amino carboxylic acids can be synthesized by reacting 6-chloropurine with the sodium salt of an omega-amino acid in an aqueous solution at reflux. nih.gov These purine-linker conjugates can then be further modified. For instance, the carboxylic acid group can be activated, often with thionyl chloride, to form an acid chloride. This reactive intermediate can then be coupled with other molecules, such as substituted benzoxazines, to create more complex conjugates. nih.gov The length of the polymethylene chain of the carboxylic acid linker is a critical factor that can be varied to investigate structure-activity relationships. nih.gov

Table 2: Synthesis of N-(purin-6-yl)amino Carboxylic Acid Conjugates

Purine PrecursorLinker PrecursorCoupling ConditionsIntermediate ProductFurther ReactionFinal Product Example
6-chloropurineω-amino acidNa2CO3, H2O, refluxN-(purin-6-yl)amino carboxylic acid1. SOCl2, reflux2. Amine, PhNEt2, CH2Cl2N-[ω-(purin-6-yl)aminoalkanoyl] derivative

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and solid-phase synthesis have been employed. These methods offer significant advantages over traditional approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of purine synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. For the synthesis of 8-substituted xanthine derivatives, microwave-assisted ring closure of 6-amino-5-carboxamidouracil precursors can overcome the challenges of long reaction times and high temperatures often required in conventional heating methods. nih.gov

Microwave heating has also been successfully applied to the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines from an aryl acetic acid and an aminopyrimidine in the presence of triphenyl phosphite. nih.gov This method provides a more direct and efficient route to these purine derivatives compared to multi-step classical syntheses. nih.gov The high temperatures and pressures achievable in a sealed microwave reactor can drive reactions to completion in a matter of minutes. nih.gov Furthermore, microwave-assisted protocols have been developed for the direct synthesis of amides from carboxylic acids and amines, a fundamental reaction in the creation of many purine derivatives, often under solvent-free conditions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodKey Advantages of Microwave
Xanthine ring closureHigh temperatures (>120°C), long reaction times (hours to days)Rapid heating, shorter reaction timesReduced reaction time, potential for higher yields
8-arylmethyl-9H-purin-6-amine synthesisMulti-step protocol (e.g., acid fluoride formation, coupling, condensation)One-pot synthesis, 15 min at 220°CSimplified procedure, faster synthesis
Amide bond formationOften requires coupling reagents, long reaction timesDirect reaction, solvent-free, 2 hours at 160-165°CFaster, greener, simplified workup

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of purine derivatives by immobilizing a starting material on a solid support, such as a resin. nih.gov This technique simplifies the purification process, as excess reagents and byproducts can be washed away, eliminating the need for tedious chromatographic separation after each step. nih.gov A variety of resins are available, and the choice depends on the specific chemical transformations required. For syntheses involving carboxylic acids, acid-labile resins are often preferred.

In the context of purine synthesis, a common strategy involves attaching a pyrimidine precursor, such as 4,6-dichloro-5-nitropyrimidine, to a resin like the Rink amide resin. researchgate.net Subsequent reactions, including nucleophilic substitution and reduction of the nitro group, can be performed on the solid support. The final purine ring is then constructed, and the desired product is cleaved from the resin. researchgate.net This approach is particularly well-suited for creating libraries of purine compounds through combinatorial chemistry, where different building blocks can be introduced in a systematic manner. google.com

Table 4: Key Steps in Solid-Phase Synthesis of Purines

StepDescriptionExample Reagents/Resin
1. ImmobilizationAttachment of a starting material (e.g., a pyrimidine) to a solid support.4,6-dichloro-5-nitropyrimidine, Rink amide resin
2. ElaborationStepwise chemical modifications on the resin-bound molecule.Nucleophilic displacement with amines, reduction of nitro group
3. CyclizationFormation of the purine ring system.Reaction with appropriate reagents to form the imidazole ring
4. CleavageRelease of the final purine product from the solid support.Trifluoroacetic acid (TFA)

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being incorporated into the synthesis of pharmaceuticals, including purine derivatives.

Key green chemistry principles relevant to the synthesis of this compound and its analogs include:

Waste Prevention: Designing syntheses to minimize byproduct formation. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. nih.gov

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or replacing them with greener alternatives. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov

Reduce Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. skpharmteco.com

The adoption of microwave-assisted, solvent-free reactions and solid-phase synthesis aligns well with these principles by reducing energy consumption, solvent use, and waste. nih.govfirp-ula.org The development of catalytic, one-pot procedures further enhances the sustainability of these synthetic routes. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within the 1H-Purine-8-carboxylic acid molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the purine (B94841) ring and the carboxylic acid group. The chemical shifts of the purine protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The protons on the purine core, H-2 and H-6, would appear as singlets in the aromatic region of the spectrum, with their exact chemical shifts dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.0 - 8.5Singlet
H-68.5 - 9.0Singlet
COOH> 10Broad Singlet
N-HVariableBroad Singlet

Note: Predicted values are based on typical chemical shifts for similar purine and carboxylic acid structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the carbon atoms in the purine ring system and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the purine ring will appear in the aromatic region, with their specific chemical shifts influenced by the neighboring nitrogen atoms and the substituent at the C-8 position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2150 - 155
C-4145 - 150
C-5120 - 125
C-6140 - 145
C-8155 - 160
COOH165 - 175

Note: Predicted values are based on typical chemical shifts for similar purine and carboxylic acid structures. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₄N₄O₂), the expected exact mass can be calculated. In a typical HRMS experiment using electrospray ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺165.0407
[M-H]⁻163.0261

Note: These values are calculated based on the molecular formula C₆H₄N₄O₂.

Liquid Chromatography-Mass Spectrometry (LC/MS or HPLC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is invaluable for analyzing the purity of a sample and for studying its behavior in a complex matrix. In an LC/MS analysis of this compound, the compound would first be separated from any impurities on an HPLC column, and the eluent would then be introduced into the mass spectrometer. The resulting data would provide the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, confirming its identity. This technique is particularly useful for quantitative analysis and for metabolic studies involving purine derivatives.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a premier technique for determining the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a compound like this compound, single-crystal X-ray diffraction would reveal the planar nature of the purine ring system and the orientation of the carboxylic acid group relative to the bicyclic core. A key feature of interest would be the intermolecular hydrogen bonding network in the crystal lattice. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. It is highly probable that this compound molecules would arrange in the solid state to form dimers through hydrogen bonds between their carboxylic acid groups. Additionally, the nitrogen atoms within the purine rings offer further sites for hydrogen bonding, potentially leading to extended, stable supramolecular architectures.

While a specific crystal structure determination for this compound is not widely reported in publicly accessible databases, the expected crystallographic data would include the parameters outlined in the table below. Such data for related purine derivatives have been extensively reported, confirming the general structural features.

Table 1: Representative Crystallographic Data Parameters for Analysis

Parameter Description
Crystal System Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group Defines the specific symmetry elements present in the crystal structure.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.

| Hydrogen Bonding | Details of intermolecular interactions, such as the classic R²₂(8) carboxylic acid dimer motif. |

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational frequencies of its specific bonds.

The most prominent feature is the very broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a direct consequence of strong intermolecular hydrogen bonding. orgchemboulder.com Another key absorption is the intense C=O (carbonyl) stretching band, which is expected in the region of 1760-1690 cm⁻¹. libretexts.orgorgchemboulder.com The exact position of this peak can be influenced by the extent of hydrogen bonding.

The spectrum would also display characteristic absorptions for the purine ring system. These include C=N and C=C stretching vibrations within the heterocyclic rings, as well as N-H stretching and bending vibrations. The C-N stretching vibrations also contribute to the complex fingerprint region of the spectrum.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group Description
3300-2500 O-H stretch Carboxylic Acid Very broad band due to hydrogen bonding. libretexts.orgorgchemboulder.com
~3100-2800 N-H stretch Purine Ring Overlaps with O-H and C-H stretching.
1760-1690 C=O stretch Carboxylic Acid Strong, sharp absorption. libretexts.orgorgchemboulder.com
~1650-1550 C=N, C=C stretch Purine Ring Multiple bands indicating ring vibrations.
1320-1210 C-O stretch Carboxylic Acid Medium to strong absorption. orgchemboulder.com

| 1440-1395 & 950-910 | O-H bend | Carboxylic Acid | In-plane and out-of-plane bending. orgchemboulder.com |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined values are compared against the theoretically calculated percentages based on its molecular formula, C₆H₄N₄O₂. Agreement between the experimental and theoretical values serves as a crucial indicator of the compound's purity.

The purity of this compound is also commonly assessed using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). HPLC can separate the target compound from any impurities, and the purity is typically determined by the area percentage of the main peak in the chromatogram.

**Table 3: Elemental Analysis Data for this compound (C₆H₄N₄O₂) **

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical %
Carbon C 12.011 164.12 43.91%
Hydrogen H 1.008 164.12 2.46%
Nitrogen N 14.007 164.12 34.14%

| Oxygen | O | 15.999 | 164.12 | 19.49% |

Chemical Reactivity and Transformation Studies of 1h Purine 8 Carboxylic Acid Derivatives

Transformations of the Purine (B94841) Ring System

The purine ring is an electron-deficient aromatic system, which influences its reactivity. It can undergo electrophilic attack (alkylation) at the nitrogen atoms and, under certain conditions, nucleophilic substitution.

Alkylation of the purine ring system typically occurs at the N7 and N9 positions. ub.edu The reaction of a purine with an alkyl halide under basic conditions often yields a mixture of N7- and N9-alkylated products. nih.gov The ratio of these isomers is dependent on the reaction conditions; the N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be favored under kinetically controlled conditions. ub.edunih.gov The development of regioselective methods is crucial, and strategies have been devised for the direct N7-alkylation of certain 6-substituted purines. nih.gov

Nucleophilic aromatic substitution (SNAr) on the purine ring is also a key transformation, though it typically requires a good leaving group, such as a halogen, at the position of substitution. The general order of reactivity for nucleophilic substitution on halopurines is C6 > C2 > C8. baranlab.org Therefore, for a derivative of 1H-purine-8-carboxylic acid to undergo nucleophilic substitution at C8, the position would likely need to be converted from a carboxylic acid to a halogen. Alternatively, substitution reactions can be performed at other positions, such as C6, on a 6-chloro-purine-8-carboxylic acid derivative. Direct C-H activation and subsequent alkylation at the C8 position of 8-H purines (lacking the carboxylic acid) have also been achieved using transition metal catalysts or visible-light photocatalysis, representing a modern approach to forming C8-alkyl bonds. rhhz.netrsc.org

Reaction TypeReagents and ConditionsPosition(s) of Reaction
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)N7 and N9
Alcohol, PPh₃, DIAD (Mitsunobu Reaction)N7 and N9
C-H Alkylation Tetrahydrofuran, CoCl₂, MgSO₄, O₂, 70 °CC8 (on 8-H purine)
Nucleophilic Substitution Nucleophile (e.g., Amine, Thiol), BaseC6, C2 (on corresponding halopurines)

This table summarizes typical conditions for alkylation and nucleophilic substitution on the purine ring system.

The structure of this compound lends itself to the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. Intramolecular cyclization can occur if a suitable reactive group is introduced, typically via alkylation at the N7 or N9 positions. For instance, an N9-substituent bearing a nucleophilic group could potentially react with the C8-carboxylic acid (or an activated form thereof) to form a new annulated ring. The synthesis of the purine ring itself often involves the cyclization of a 4,5-diaminopyrimidine (B145471) precursor with a one-carbon source, such as an orthoester or an activated carboxylic acid, which forms the C8 position. google.comjchps.com This highlights the thermodynamic feasibility of forming the imidazole (B134444) portion of the purine ring. Modern synthetic methods have also enabled the synthesis of C8–N9 annulated purines through iron-catalyzed intramolecular C–H amination. nih.gov

Mechanistic Investigations of Chemical Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of transformations on this compound derivatives.

The Fischer esterification proceeds via a multi-step equilibrium process. The mechanism is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The initial protonation of the carbonyl oxygen activates the carboxylic acid toward nucleophilic attack by the alcohol, forming a tetrahedral intermediate. A proton transfer then occurs, converting a hydroxyl group into a good leaving group (water), which is subsequently eliminated to form a protonated ester. Final deprotonation yields the neutral ester product. masterorganicchemistry.com

The uncatalyzed, thermal amidation reaction is believed to proceed through a neutral pathway rather than a zwitterionic one, especially in non-polar solvents. researchgate.net This mechanism involves the formation of a hydrogen-bonded dimer of the carboxylic acid, which facilitates the nucleophilic attack by the amine and subsequent dehydration. researchgate.net In enzyme-catalyzed amidations, such as those involving CARs, the mechanism involves the initial adenylation of the carboxylic acid by ATP. This forms a highly reactive acyl-adenylate intermediate, which is then attacked by the amine nucleophile to form the amide bond. nih.gov

For N-alkylation of the purine ring, the mechanism involves the deprotonation of the N-H proton of the imidazole or pyrimidine (B1678525) ring by a base, generating a purine anion. This anion, which has nucleophilic character at multiple nitrogen atoms (N1, N3, N7, N9), then acts as a nucleophile in an SN2 reaction with an alkyl halide. The regioselectivity (N7 vs. N9) is a result of a competition between the kinetically favored product (often N7) and the thermodynamically more stable product (N9). ub.edu

Nucleophilic aromatic substitution (SNAr) on an activated purine ring (e.g., a halopurine) follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the purine ring. libretexts.org

Computational Chemistry and Molecular Modeling of 1h Purine 8 Carboxylic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-purine-8-carboxylic acid derivatives, docking simulations are instrumental in understanding their interactions with biological targets, such as enzymes and receptors.

Research on various purine (B94841) derivatives has demonstrated the utility of molecular docking in predicting binding affinities and modes of interaction. For instance, studies on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have used molecular docking to elucidate the most favorable interaction modes within the receptor's active site. This approach helps to understand the structural features responsible for the inhibitory activity. researchgate.netlut.fi Similarly, docking studies on pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 (CDK2) have successfully identified compounds with significant binding energies, highlighting the predictive power of these simulations in drug discovery. nih.gov

In a study involving novel 9-(2-hydroxypropyl)purine nucleoside analogs, molecular docking was employed to investigate their binding to the active site of Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK). The results from these simulations helped in mapping the active site and understanding the alternate binding modes of these purine derivatives. harvard.edu Furthermore, docking analysis of purine analogues with Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9 has shown good correlation with their in vitro antitumor activities, indicating a good fit within the binding site. researchgate.net

These examples, while not all specific to the this compound scaffold itself, underscore the power and applicability of molecular docking simulations in studying the ligand-target interactions of closely related purine derivatives. The insights gained from such studies are invaluable for the rational design of new and more potent inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide detailed information about molecular geometries, electronic properties, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. researchgate.netacs.org DFT has been applied to study various aspects of purine derivatives and other related heterocyclic compounds.

For instance, DFT calculations have been used to analyze the intermolecular interactions of 8-substituted purine derivatives, providing insights into their hydrogen-bonding patterns. nih.govacs.org These studies are crucial for understanding how these molecules interact with biological macromolecules like DNA and proteins. DFT has also been employed to investigate the geometric properties of pyrimidine derivatives, correlating theoretical findings with experimental data to confirm their structures and understand their reactivity. nih.gov

In the study of butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory were used for molecular design and to predict their electronic properties and reactivity. biointerfaceresearch.com Similarly, DFT has been used to study the interactions between metal ions and deprotonated carboxylic acids, which is relevant for understanding the behavior of this compound in biological systems where metal ions are present. researchgate.net The spectroscopic properties and electronic structure of 1H-benzimidazole-2-carboxylic acid monohydrate have also been investigated using DFT, with calculations providing a detailed understanding of its vibrational frequencies and band gap energy. dergipark.org.tr

The following table summarizes the application of DFT in studying relevant compounds:

Compound ClassProperty InvestigatedKey Findings
8-Substituted PurinesHydrogen-bonding interactionsStability of complexes depends on the number of H-bonds and donor-acceptor alternation. nih.govacs.org
Pyrimidine DerivativesGeometric and electronic propertiesConfirmation of molecular structures and understanding of reactivity. nih.gov
Butanoic Acid DerivativesMolecular design, electronic propertiesPrediction of stability and reactivity. biointerfaceresearch.com
Carboxylic AcidsInteraction with metal ionsUnderstanding of binding mechanisms with metal cations. researchgate.net
1H-benzimidazole-2-carboxylic acidSpectroscopic and electronic propertiesDetailed analysis of vibrational spectra and electronic band gap. dergipark.org.tr

While DFT provides high accuracy, molecular mechanics and semi-empirical methods offer a computationally less expensive alternative for studying large molecular systems. These methods are often used in the initial stages of computational analysis, such as for conformational searches before applying more rigorous quantum chemical calculations. For instance, in molecular docking studies, the initial geometries of ligands are often optimized using molecular mechanics force fields before docking them into the receptor active site. nih.gov Although specific applications to this compound are not extensively detailed in the provided context, the general workflow of computational drug design often involves these methods for preliminary analyses. lut.fi

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

QSAR studies have been successfully applied to various classes of compounds, including derivatives of purines and carboxylic acids. For example, a 3D-QSAR model was constructed for a series of 9H-purine derivatives to study their inhibitory activity against EGFR. researchgate.netlut.fi This model helped to identify the structural characteristics responsible for the inhibition and was used to predict the activity of new, related compounds.

In another study, QSAR models were developed for carboxylic acid derivatives as HIV-1 Integrase inhibitors. These models, built using various statistical methods like multiple linear regression (MLR) and support vector machines (SVM), revealed that properties such as polarizability and mass were crucial for the inhibitory activity. nih.gov The predictive ability of these models was validated through cross-validation and external validation techniques.

The general workflow of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated.

Model Building: Statistical methods are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various validation techniques.

QSAR models serve as valuable tools in predictive analytics, enabling the screening of virtual libraries of compounds and prioritizing them for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Electronic Structure Analysis

The analysis of the electronic structure of a molecule provides deep insights into its chemical bonding, stability, and reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. mpg.de It provides a description of the molecule in terms of localized bonds and lone pairs, which is closer to the intuitive chemical picture.

NBO analysis has been applied to understand the electronic structure of various molecules. For instance, in the study of para-substituted S-Nitroso-thiophenols, NBO analysis was used to investigate the weakness of the S-N bond, relating it to delocalization effects and the hybridization of the sulfur natural hybrid orbital. researchgate.net In another study on 1-azanaphthalene-8-ol, NBO analysis helped in understanding the hybridization of atoms, the electronic structure, and the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

The analysis of charge density differences in hydrogen-bonded networks of cyanuric acid and melamine, aided by NBO analysis, rationalized the net charge transfer between the molecules and the contribution of intramolecular interactions to charge redistribution. nih.gov For butanoic acid derivatives, NBO analysis was carried out to compare their stability and reactivity. biointerfaceresearch.com

Key parameters obtained from NBO analysis include:

Occupancies of natural orbitals: These indicate the electron density in bonding, anti-bonding, and lone pair orbitals.

Second-order perturbation theory analysis of the Fock matrix: This provides information about the donor-acceptor interactions and their stabilization energies, quantifying the extent of hyperconjugative interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful computational tool used to visualize and analyze the electron pairing and localization in molecular systems. It provides a detailed picture of chemical bonding and lone pairs, which is not always apparent from electron density alone. ELF is a scalar function that takes values between 0 and 1. Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. Conversely, low ELF values indicate regions of low electron localization, typically found between molecular shells or in regions of delocalized electrons. jussieu.fr

The analysis involves a topological partition of the molecular space into "basins" of attractors. Each basin corresponds to a region of high electron localization, and integrating the electron density within a basin provides an estimate of the electron population associated with that feature (e.g., a bond or a lone pair). jussieu.frjussieu.fr For purine derivatives like this compound, this analysis can elucidate the electronic structure of the fused ring system and the influence of substituents.

Localized Orbital Locator (LOL) is conceptually similar to ELF. It is also a scalar field used to identify regions of high electron localization. Both methods are derived from the kinetic energy density and offer a reliable representation of chemical bonding patterns. jussieu.fr

In the context of purine systems, such as the guanine-cytosine base pair, ELF analysis has been used to describe chemical reactivity. mdpi.com The molecular space is partitioned into nucleophilic and electrophilic regions, which are identified through ELF domains. mdpi.com For a molecule like this compound, ELF and LOL analysis would be expected to reveal the following:

Core Basins: Attractors corresponding to the inner electron shells of the carbon, nitrogen, and oxygen atoms.

Valence Basins:

Disynaptic Basins: These represent covalent bonds (e.g., C-C, C-N, C-H, N-H, C=O). The electron population of these basins is typically close to 2, corresponding to a shared electron pair.

Monosynaptic Basins: These correspond to non-bonding electron density, such as the lone pairs on the nitrogen and oxygen atoms.

The findings from a hypothetical ELF analysis on this compound can be summarized in the following table.

Basin TypeAssociated Molecular FeatureExpected Electron PopulationSignificance in this compound
CoreInner shells of C, N, O atoms~2.0Represents core electrons, not involved in chemical bonding.
Disynaptic (C-N, C-C)Covalent bonds in the purine ring system~1.8 - 2.0Defines the covalent framework of the bicyclic purine structure.
Disynaptic (N-H, C-H)Bonds involving hydrogen atoms~1.9 - 2.0Characterizes the protonated sites of the molecule.
Disynaptic (C=O)Double bond in the carboxylic acid group>2.0 (split into two basins)Indicates the higher electron density characteristic of a double bond.
Monosynaptic (V(N), V(O))Lone pairs on nitrogen and oxygen atoms~2.0Highlights regions of high nucleophilicity and potential sites for hydrogen bonding. mdpi.com

Non-Covalent Interaction (NCI) Characterization (e.g., RDG, IRI)

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules, including purine derivatives. mdpi.com Computational methods such as the Non-Covalent Interaction (NCI) index, which is often visualized using Reduced Density Gradient (RDG) plots, are employed to identify and characterize these weak interactions in real space. mdpi.com

The RDG method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), different types of non-covalent interactions can be distinguished:

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as spikes in the low-density, low-gradient region of the plot, with large negative values of sign(λ₂)ρ. Visually, they are represented by large, disc-shaped isosurfaces, typically colored blue or green.

Weak Interactions (e.g., van der Waals forces): These are found in the very low-density region and are characterized by values of sign(λ₂)ρ close to zero. They appear as broad, diffuse isosurfaces, usually colored green.

Steric Repulsion: These are characterized by large positive values of sign(λ₂)ρ and appear as isosurfaces in regions of steric clash, often colored red or brown.

This type of analysis has been successfully applied to complex purine derivatives to understand their interaction mechanisms. mdpi.com For this compound, NCI analysis would be crucial for understanding its crystal packing, dimerization, and interactions with biological targets. The purine ring can engage in π-π stacking, while the carboxylic acid group and the N-H protons are potent donors and acceptors for hydrogen bonding.

A summary of the types of non-covalent interactions that could be characterized for this compound using RDG analysis is presented below.

Interaction TypePotential Interacting GroupsRDG Plot Feature (sign(λ₂)ρ)Isosurface Appearance
Strong Hydrogen BondCarboxylic acid O-H with a nitrogen acceptor; Purine N-H with a carbonyl oxygenLarge negative valueSmall, disc-like surface between atoms (Blue)
Weaker Hydrogen BondPurine C-H with an oxygen/nitrogen acceptorSlightly negative valueLarger, less dense surface (Green/Cyan)
π-π StackingInteraction between two purine ring systemsValue near zeroBroad, diffuse surface covering the rings (Green)
van der Waals InteractionGeneral contacts between molecular surfacesValue near zeroLarge, delocalized surfaces (Light Green)
Steric RepulsionClash between atoms within the purine or carboxylic ringsLarge positive valueSmall, spiky surface between crowded atoms (Red/Brown)

By using these computational techniques, researchers can gain detailed insights into the electronic structure and interaction patterns of this compound and its derivatives, guiding the design of new molecules with specific properties.

Structure Activity Relationship Sar Studies of 1h Purine 8 Carboxylic Acid Derivatives

Influence of Substituents on the Purine (B94841) Scaffold (e.g., N-1, N-3, N-7, N-9 positions)

The purine scaffold offers multiple positions for substitution, and modifications at the nitrogen atoms (N-1, N-3, N-7, N-9) as well as the carbon atoms (C-2, C-6) can dramatically alter the biological profile of the resulting derivatives.

At the N-9 position , the nature of the alkyl chain is a determining factor for the activity of certain purine-based inhibitors. Research has shown a preference for unbranched alkyl chains of two to three carbons, with a primary carbon at the point of attachment being a strict requirement for activity. Specifically, pent-4-ynyl and 2-isopropoxy-ethyl groups at the N-9 position have been found to significantly improve binding affinity to targets like Hsp90. Conversely, shifting a bulky aryl substituent from another position to the N-9 position can lead to inactive compounds, suggesting that this position is sensitive to steric hindrance and plays a role in maintaining the optimal orientation of other pharmacophoric elements. nih.gov

The N-3 position has also been explored, with some studies investigating the exchange of the N-3 nitrogen with a carbon atom, a modification that in some inhibitor classes has been reported to improve affinity. nih.gov

Substitutions on the carbon atoms of the purine ring also exert significant influence. At the C-2 position , the introduction of small, electron-withdrawing groups can be beneficial. For instance, adding a fluorine atom has been shown to increase both potency and water solubility. This effect is often attributed to the increased hydrogen-donor potential of an adjacent amino group (e.g., at C-6), which can be critical for interactions with the target protein. In contrast, larger or different electronically-natured groups at C-2, such as cyano, vinyl, iodo, methoxy (B1213986), ethoxy, or amino groups, typically result in decreased or abolished activity.

The C-6 position is similarly critical. In some 2-aminopurine (B61359) series, a 6-chloro substitution is essential for sub-micromolar potency. While bromine at this position is well-tolerated, replacing the chlorine with groups like amino (NH2), methoxy (OCH3), hydroxyl (OH), or methyl (CH3) leads to a significant drop in potency. The electron-withdrawing nature of halogens at C-6 appears to enhance the hydrogen-bonding capability of other groups on the purine ring, thereby strengthening the interaction with the target.

Position on Purine ScaffoldFavorable SubstituentsUnfavorable SubstituentsObserved Effect on Activity
N-9Pent-4-ynyl, 2-isopropoxy-ethyl, Unbranched short alkyl chainsSubstituents on C1 of the chain, Bulky aryl groupsModulates binding affinity and proper ligand orientation.
C-2FluorineCyano, Vinyl, Iodo, Methoxy, Ethoxy, AminoImpacts potency and solubility; likely by altering hydrogen-bonding potential of other groups.
C-6Chlorine, BromineNH2, OCH3, OH, SH, CH3Crucial for potency in certain series; electron-withdrawing groups enhance target interaction.

Critical Role of the C-8 Carboxylic Acid Moiety in Biological Activity

While direct SAR studies on 1H-Purine-8-carboxylic acid itself are limited in available literature, the essential role of a carboxylic acid moiety in the biological activity of other heterocyclic inhibitors is well-documented and provides a strong basis for understanding its function at the C-8 position. A carboxylic acid group is a key pharmacophore capable of forming potent ionic bonds and hydrogen bonds, which can anchor a molecule to its biological target.

In studies of analogous heterocyclic compounds, such as 8-hydroxy-quinoline-7-carboxylic acid derivatives, this acidic moiety was deemed a crucial pharmacophore for Pim-1 kinase inhibition. nih.govresearchgate.net Molecular modeling suggested that the carboxylic acid facilitates potent inhibition by forming critical interactions with key amino acid residues like Aspartate (Asp186) and Lysine (B10760008) (Lys67) within the ATP-binding pocket of the enzyme. nih.govresearchgate.net Similarly, research on SIRT5 inhibitors highlighted that a carboxylic acid residue is important for high-affinity binding to the enzyme's active site, where it interacts with a Tyr102-Arg105 motif. chemrxiv.org

Extrapolating from these findings, the carboxylic acid at the C-8 position of the purine scaffold likely serves several critical functions:

Anchoring Group: The carboxylate can act as a primary binding point, forming strong hydrogen bonds or salt bridges with positively charged residues like arginine and lysine or with polar residues in a protein's active site.

Orientation: This interaction serves to orient the rest of the inhibitor molecule correctly within the binding pocket, ensuring that other parts of the scaffold can make favorable contacts.

Polarity and Solubility: The carboxylic acid group increases the polarity of the molecule, which can influence its solubility and pharmacokinetic properties.

The exploration of carboxylic acid isosteres—functional groups with similar physical or chemical properties—is a common strategy to fine-tune these interactions or improve cell permeability. chemrxiv.org Replacing the carboxylic acid with groups like tetrazoles or other acidic moieties can modulate potency and cellular activity, further underscoring the importance of having an acidic, interacting group at this key position. chemrxiv.org

Impact of Side Chain Modifications on Therapeutic Efficacy

Side chains attached to the purine core, often at the C-8 position, play a pivotal role in defining the therapeutic efficacy and selectivity of the derivatives. Modifications to these side chains can influence potency by orders of magnitude by altering the molecule's interaction with the target protein, its conformation, and its physicochemical properties.

In many purine-based inhibitor series, the C-8 position is functionalized with an aryl ring, and substitutions on this ring are a major focus of SAR studies. Research on Grp94 inhibitors revealed that the binding pocket accommodating this C-8 aryl ring is largely hydrophobic. nih.gov Consequently, the introduction of polar functionalities onto the side chain had a deleterious effect on activity. The SAR for this series showed that a chlorine substituent was generally preferred over other groups like methoxy (-OCH3), trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), cyano (-CN), or methyl (-CH3), indicating that a combination of size and electronic properties is key for optimal binding. Bromine was also found to be a tolerable substitution. nih.gov

The position of substituents on the side chain is also critical. For purine-based Hsp90 inhibitors featuring a trimethoxyphenyl side chain, the addition of a chlorine or bromine at the 2'-position of the phenyl ring increased potency. However, adding a second bromine at the 6'-position completely abolished activity, likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding.

These findings highlight that side chains are not mere appendages but are integral to the pharmacophore. They make direct contact with the target protein, and their modification allows for the fine-tuning of binding affinity and selectivity. The therapeutic efficacy of this compound derivatives can thus be significantly enhanced by systematically exploring the size, polarity, and electronic nature of substituents on their side chains. researchgate.netnih.gov

Significance of Linker Length and Stereochemistry in Conjugates

When this compound derivatives are used as payloads in conjugates, such as antibody-drug conjugates (ADCs), the linker connecting the purine moiety to the larger molecule (e.g., an antibody or a peptide) becomes a critical determinant of therapeutic efficacy. The linker's length, chemical nature, and stereochemistry can profoundly impact the stability, release mechanism, and ultimate activity of the conjugate.

Linker Length: The length of the linker is crucial for ensuring that the purine payload can effectively reach its target site after being released. Studies on purine conjugates have demonstrated that the presence of a linker of a specific length is essential for cytotoxic activity. nih.gov For example, conjugates utilizing linkers such as 6-aminohexanoyl (a 5-carbon chain) or 8-aminooctanoyl (a 7-carbon chain) have shown high antiviral activity, suggesting an optimal distance is required between the purine and the conjugated partner for biological effect. mdpi.com If the linker is too short, the payload may be sterically hindered from binding to its target; if it is too long, it may lead to unfavorable pharmacokinetic properties.

Stereochemistry: The stereochemistry of the linker, particularly in peptide-based linkers, plays a significant role in both in vivo tolerability and antitumor activity. nih.govnih.gov Different stereoisomers (e.g., L-amino acids vs. D-amino acids) can affect the rate at which the linker is cleaved by enzymes, thereby controlling the release of the active drug. In the development of ADCs with different payloads, the optimal stereochemistry has been found to be context-dependent. For some auristatin-based ADCs, incorporating one D-amino acid into the dipeptide linker resulted in better tolerability in preclinical models. nih.gov For a maytansinoid ADC, a linker containing a D-Ala isomer was significantly less toxic than its L-Ala counterpart while maintaining similar efficacy. However, for a class of DNA-alkylating indolinobenzodiazepine (IGN) payloads, a comprehensive evaluation of all four diastereomers of an Ala-Ala linker showed that the L-Ala-L-Ala configuration provided the highest therapeutic index. nih.govnih.govresearchgate.net

Linker Configuration (Payload Class)Relative In Vivo Tolerability/EfficacyReference
L-Asn-D-Lys (Auristatin)Better tolerated than L-Asn-L-Lys with similar potency. nih.gov
D-Ala-L-Ala (Maytansinoid)Significantly less toxic than L-Ala-L-Ala with similar efficacy. nih.gov
L-Ala-L-Ala (Indolinobenzodiazepine)Provided the highest therapeutic index among all four diastereomers. nih.govnih.gov

This demonstrates that there is no universal rule for linker stereochemistry; it must be empirically optimized for each specific conjugate to achieve the ideal balance between stability in circulation and efficient payload release at the target site.

Systematic SAR Exploration Strategies and Optimization

A well-defined, multi-round SAR exploration provides a clear path to highly potent compounds. This process can be illustrated by the strategy used to develop potent uric acid transporter 1 (URAT1) inhibitors, which is broadly applicable to other scaffolds.

First Round: Scaffolding and Distal Group Optimization. The initial phase focuses on a specific region of the molecule. For example, if the purine is attached to a side chain, this round would involve synthesizing a library of compounds with diverse distal groups on that side chain to identify the optimal chemical framework. This step aims to find a core structure that provides the best initial potency. In the URAT1 inhibitor example, this round identified a 2-thiophene ring as the most potent distal aromatic ring among many tested.

Second Round: Central Core and Linker Modification. Keeping the optimized group from the first round constant, the second round of synthesis focuses on modifying other parts of the molecule. This could involve exploring different substituents on the central purine scaffold itself or altering the linker connecting the purine to its side chain. This allows for the fine-tuning of the molecule's fit within the target's binding site without altering the already-optimized distal interaction.

Third Round: Combination and Additive Effect Analysis. The final round of optimization involves merging the most potent fragments discovered in the previous rounds. New compounds are designed that incorporate the optimal distal group from round one and the optimal central core/linker modifications from round two. This step tests whether the individual improvements have an additive or synergistic effect, often leading to a compound with significantly enhanced potency compared to any of the intermediates.

This systematic process, often guided by high-throughput screening and computational modeling, ensures a comprehensive exploration of the chemical space around the core scaffold. It avoids random modifications and instead builds a clear understanding of the SAR, accelerating the journey from a moderately active hit to a highly potent and optimized lead candidate.

Biological Activities and Pharmacological Investigations of 1h Purine 8 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. epa.gov A novel and potent selective inhibitor of DPP-4 with an 8-purine derived structure has been developed and evaluated. nih.govresearchgate.net In vitro studies demonstrated that this compound inhibits DPP-4 in a dose-dependent manner. nih.gov The inhibitory activity of this 8-purine derivative was compared to vildagliptin, a known DPP-4 inhibitor. nih.govresearchgate.net The research showed a potent activity with an IC50 value of 4.92 µM for the purine (B94841) derivative, comparable to vildagliptin's IC50 of 3.21 µM. nih.govresearchgate.netnih.gov These findings highlight the potential of 1H-purine-8-carboxylic acid derivatives as a scaffold for the development of new DPP-4 inhibitors. nih.gov

Table 1: DPP-4 Inhibition by this compound Derivative

Uric Acid Transporter 1 (URAT1) Inhibition

Uric acid transporter 1 (URAT1) plays a crucial role in the reabsorption of uric acid in the kidneys, making it a key target for the treatment of hyperuricemia and gout. explorationpub.com While direct inhibitory data for this compound derivatives on URAT1 is emerging, the broader class of purine analogs and other structurally related compounds have been investigated. For instance, research into novel biphenyl (B1667301) carboxylic acid derivatives has identified potent URAT1 inhibitors with IC50 values as low as 0.17 µM, demonstrating the effectiveness of carboxylic acid moieties in targeting this transporter. researchgate.netnih.gov One study reported a 1H-imidazole[4,5-b]pyridine derivative with a potent URAT1 inhibitory activity, showing an IC50 of 1.6 µM. nih.gov The structural similarities between these compounds and this compound derivatives suggest that the purine scaffold could be a promising framework for designing novel URAT1 inhibitors.

Table 2: URAT1 Inhibition by Structurally Related Compounds

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Elevated XO activity can lead to hyperuricemia and gout. nih.gov While allopurinol (B61711), a purine analog, is a well-known XO inhibitor, research has expanded to other purine and non-purine derivatives to find more potent and selective inhibitors. nih.govnih.gov For example, a series of 1-phenylpyrazoles were evaluated for their inhibitory activity against xanthine oxidase, with 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) showing potent enzyme inhibition. researchgate.net While specific IC50 values for this compound derivatives are not extensively documented in the provided context, the purine scaffold is a well-established framework for XO inhibition.

Table 3: Xanthine Oxidase Inhibition by Various Compounds

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is implicated in various cellular processes, and its overexpression is associated with cancer. jst.go.jp Consequently, CK2 is an attractive target for cancer therapy. jst.go.jp Novel purine-based CK2α inhibitors have been developed and studied. jst.go.jpnih.gov Structure-activity relationship (SAR) studies identified 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid as an active purine-based CK2α inhibitor with an IC50 of 4.3 µM. jst.go.jp Further modifications, such as changing the position of the carboxy group on the phenyl ring at the 2-position of the purine scaffold, led to significantly improved inhibitory potency. nih.gov For example, a 2-(3-carboxyphenyl)-purine derivative showed a 12-fold increase in activity with an IC50 of 1.0 µM compared to its 4-carboxyphenyl counterpart. nih.gov An even greater improvement was observed when a 4-fluorophenyl group was present at the 9-position, resulting in an IC50 of 0.18 µM for the 3-carboxyphenyl derivative, a 167-fold improvement. nih.gov

Table 4: Protein Kinase CK2α Inhibition by Purine Derivatives

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, and its inhibition is a potential therapeutic approach for type 2 diabetes. researchgate.net AMP is a natural allosteric inhibitor of this enzyme. nih.gov A series of purine phosphonic acids have been discovered as AMP mimics that target the AMP allosteric site of FBPase. researchgate.net These non-nucleotide purine analogues inhibit FBPase with potencies similar to AMP. researchgate.net For instance, compounds 4.11 and 4.13 were found to be as equipotent as AMP in inhibiting FBPase. researchgate.net This research demonstrates that the purine scaffold can be effectively utilized to design potent allosteric inhibitors of FBPase. researchgate.net

Table 5: FBPase Inhibition by Purine Phosphonic Acids

Acetolactate Synthase (ALS) Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase, is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. nih.gov It is a well-established target for herbicides. acs.org To mitigate the phytotoxicity of ALS-inhibiting herbicides like mesosulfuron-methyl in crops, purine derivatives have been developed as herbicide safeners. acs.org These safeners act by competitively binding to the ALS active site with the herbicide. acs.org Molecular docking simulations have shown that purine derivatives can effectively bind to the active site of ALS, explaining their protective mechanism. acs.org While specific inhibitory constants for this compound derivatives as direct ALS inhibitors are not provided, their ability to interact with the active site highlights the potential of the purine scaffold in modulating ALS activity.

Inhibition of Nucleic Acid Biosynthesis Enzymes

The de novo synthesis of purine nucleotides is a fundamental cellular process, and its inhibition is a key strategy in cancer chemotherapy. Several enzymes in this pathway have been identified as targets for therapeutic intervention.

PRPP-amido transferase: This enzyme catalyzes the first committed step in de novo purine synthesis. While direct inhibition by this compound derivatives is not extensively documented, related purine analogs have shown inhibitory activity. For instance, allopurinol, after being converted to its ribonucleotide, has the potential to inhibit PRPP amidotransferase haematologica.org. This inhibition is part of a feedback mechanism that regulates purine biosynthesis nih.govacs.org.

IMP dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for cancer therapy. Studies have shown that 8-substituted derivatives of inosine (B1671953) monophosphate (IMP) and adenosine (B11128) monophosphate (AMP) can act as competitive inhibitors of E. coli IMP dehydrogenase iiab.me.

Dihydrofolate reductase (DHFR): DHFR is crucial for maintaining the intracellular pool of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate nih.govnih.gov. Inhibition of DHFR disrupts DNA synthesis and leads to cell death nih.gov. While many antifolates that inhibit DHFR are not purine-based, the development of novel DHFR inhibitors remains an active area of anticancer research nih.govnih.govmdpi.comresearchgate.net. The search for new scaffolds that inhibit DHFR is ongoing, with a focus on overcoming drug resistance nih.govcancernetwork.com.

Inhibition of DNA/RNA Synthesis and Related Enzymes

Derivatives of purines are known to interfere with DNA and RNA synthesis, a hallmark of their anticancer activity. This interference can occur through the inhibition of various key enzymes.

Thymidylate synthetase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. While many TS inhibitors are folate-based, the development of novel, non-classical inhibitors is an area of interest in cancer chemotherapy nih.govmdpi.com.

DNA polymerase alpha: This enzyme is essential for the initiation of DNA replication. While specific inhibition by this compound derivatives is not well-documented, other compounds like aphidicolin (B1665134) are known to selectively inhibit DNA polymerase alpha nih.govnih.govnih.gov. Purine analogs, such as clofarabine, are known to inhibit DNA polymerases, contributing to their cytotoxic effects nih.gov.

RNA polymerases: These enzymes are responsible for the synthesis of RNA from a DNA template. Certain 8-substituted purine derivatives, such as 8-oxo-1, N6-ethenoadenine derivatives, have been shown to affect the activity of RNA polymerases from different organisms researchgate.net.

Nucleoside kinase: Nucleoside kinases are responsible for phosphorylating nucleosides to their active nucleotide forms. The phosphorylation of purine nucleoside analogs by these kinases is a critical step for their incorporation into DNA and subsequent cytotoxic effects researchgate.nettaylorfrancis.com.

Ribonucleotide reductase (RNR): RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Several purine nucleoside analogs, including cladribine and fludarabine, are known inhibitors of ribonucleotide reductase iiab.me. N6-substituted 3′-C-methyladenosine derivatives have also been synthesized and evaluated as RNR inhibitors with antitumor activity acs.orgnih.govacs.org. The inhibition of RNR is a key mechanism of action for many anticancer drugs haematologica.orgiiab.meacs.orgnih.govacs.orgresearchgate.net.

Receptor Modulation and Agonism

In addition to enzyme inhibition, this compound derivatives can exert their pharmacological effects by interacting with specific cell surface receptors.

Substitutions at the 8-position of the purine ring have been shown to significantly influence the affinity and selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) nih.govnih.gov. Structure-activity relationship (SAR) studies have been conducted on various 8-substituted xanthines and other purine derivatives to optimize their binding to these receptors acs.orgnih.gov. These studies are crucial for the development of selective agonists and antagonists for therapeutic purposes acs.org.

The Hydroxy-Carboxylic Acid Receptor 2 (HCA2), also known as GPR109A, is a G protein-coupled receptor that has gained attention as a therapeutic target. A purine derivative, GSK256073 (8-chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione), has been identified as a potent and selective agonist of HCA2 nih.govnih.govresearchgate.net. Structural studies have revealed how GSK256073 binds to the receptor, providing a basis for the design of new HCA2 agonists nih.govnih.govresearchgate.net.

Antiproliferative and Anticancer Efficacy

A significant body of research has focused on the potential of this compound derivatives as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.

Derivatives of purine have demonstrated significant in vitro cytotoxicity against a wide range of cancer cell lines, including those of leukemia and various carcinomas mdpi.commdpi.comnih.govnih.govmdpi.commdpi.comnih.govnih.govresearchgate.netdovepress.commdpi.com. The cytotoxic effects of these compounds are often attributed to their ability to interfere with nucleic acid synthesis and induce apoptosis mdpi.commdpi.comnih.govnih.govmdpi.commdpi.comnih.govnih.govresearchgate.netdovepress.commdpi.combenthamscience.com.

For example, N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives have shown high cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells nih.gov. Some purine conjugates were also found to be cytotoxic against the Jurkat human acute T-lymphoblastic leukemia cell line nih.gov. Furthermore, 8-substituted purine nucleoside derivatives have been shown to induce differentiation in Friend murine erythroleukemia cells acs.org.

The following table summarizes the cytotoxic activities of some purine derivatives against various cancer cell lines.

Compound ClassCancer Cell Line(s)Observed EffectReference(s)
N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives4T1 (murine mammary carcinoma), COLO201 (human colorectal adenocarcinoma), SNU-1 (human gastric carcinoma), HepG2 (human hepatocellular carcinoma)High cytotoxic activity nih.gov
Purine conjugatesJurkat (human acute T-lymphoblastic leukemia)Cytotoxic nih.gov
8-substituted purine arabinofuranosyl and ribofuranosyl nucleosidesFriend murine erythroleukemiaInduction of differentiation acs.org
6,8,9-trisubstituted purine analoguesHuh7 (liver), HCT116 (colon), MCF7 (breast)Notable cytotoxic activity nih.gov
N6-substituted 3′-C-methyladenosine derivativesK562 (leukemia), HT-29 (colon carcinoma), MCF-7 (breast carcinoma)Inhibition of proliferation acs.org

Inhibition of Cell Proliferation and Migration

Derivatives of this compound, particularly those with substitutions at the C-8 position, have been a focus of anticancer research. Studies on various 6,8,9-trisubstituted purine analogues demonstrate their potential to inhibit the proliferation of cancer cells. For instance, a series of newly synthesized 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were evaluated for their biological activities against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells nih.gov.

Several of these 8-substituted purine compounds exhibited significant cytotoxic activity, in some cases surpassing that of established chemotherapy agents like 5-Fluorouracil and Fludarabine nih.gov. Specifically, the 4-methylphenyl substituted piperazine analog (compound 6 ) showed superior cytotoxic activity against Huh7 liver cancer cells with an IC50 value of 14.2 μM, compared to 30.6 μM for 5-FU and 28.4 μM for Fludarabine nih.gov. Similarly, the nonsubstituted analog (compound 5 ) and the methoxyphenyl analog (compound 8 ) also displayed higher cytotoxicity against Huh7 cells than the clinical controls nih.gov.

These findings highlight that modifications at the C-8 position of the purine ring are crucial for antiproliferative activity. The introduction of a phenyl group at this position appears to be a key structural feature for developing compounds with enhanced anticancer properties nih.gov. While these studies focus on 8-phenyl derivatives rather than 8-carboxylic acid derivatives, they underscore the importance of the C-8 position in modulating the antiproliferative effects of the purine scaffold.

Below is a data table summarizing the cytotoxic activity of selected 8-substituted purine derivatives.

CompoundCell LineIC50 (μM)
Compound 5 Huh7 (Liver Cancer)17.9
Compound 6 Huh7 (Liver Cancer)14.2
Compound 8 Huh7 (Liver Cancer)23.6
5-Fluorouracil Huh7 (Liver Cancer)30.6
Fludarabine Huh7 (Liver Cancer)28.4

Data sourced from SRB assay results. nih.gov

Apoptosis Induction Mechanisms

Beyond inhibiting proliferation, 8-substituted purine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A study involving a library of 18 different 6,8,9-poly-substituted purines found that analogues with a benzyloxy group at the C6 position exhibited significant antiproliferative and pro-apoptotic activity against the Jurkat cell line (acute T cell leukemia) rsc.orged.ac.ukrsc.org.

The mechanisms of apoptosis induction were confirmed through multiple assays, including cell cycle analysis, Annexin-V staining, and analysis of initiator caspase cleavage rsc.orged.ac.ukrsc.org. Further investigation to identify the molecular target of these compounds revealed that they selectively inhibited Death-Associated Protein Kinase 1 (DAPK-1), a kinase known to be involved in apoptotic events rsc.orged.ac.uk.

The most active compound in this series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) , displayed the lowest IC50 value against recombinant DAPK1 (2.5 μM) and was the most potent antiproliferative agent against Jurkat cells (IC50 of 29 μM) rsc.orgrsc.org. This suggests that the pro-apoptotic effect of these 8-substituted purines is mediated, at least in part, through the inhibition of DAPK-1 rsc.orged.ac.uk. Flow cytometry analysis of another 8-substituted purine, compound 9b , revealed it halted the cell cycle at the G1/S phase and increased the percentage of cells undergoing both early and late apoptosis researchgate.net.

The table below presents data on the pro-apoptotic activity of a key 8-substituted purine derivative.

CompoundTargetIC50 (μM)Cell LineIC50 (μM)
6d DAPK-12.5Jurkat29

Data sourced from in vitro kinase assays and cell viability assays. rsc.org

Antimicrobial and Antifungal Spectrum

The antimicrobial potential of this compound derivatives is an area of active investigation, though specific data remains limited.

Antibacterial Activity (e.g., against Pseudomonas aeruginosa, Gram-positive/negative bacteria)

Direct evidence for the antibacterial activity of this compound derivatives is scarce. However, research into related 8-substituted purines has provided some initial insights. A study on 8-methylguanine 7-oxide and its 9-arylmethyl derivatives found that these compounds exhibited no significant antimicrobial activity nih.gov. This suggests that not all substitutions at the C-8 position confer antibacterial properties. Further research is required to determine if the presence of a carboxylic acid group at the C-8 position could impart activity against bacteria like Pseudomonas aeruginosa or other Gram-positive and Gram-negative strains.

Antifungal Activity (e.g., against Candida albicans, Aspergillus fumigatus)

There is currently a lack of specific research data on the antifungal activity of this compound derivatives against key fungal pathogens such as Candida albicans and Aspergillus fumigatus. While other heterocyclic compounds containing carboxylic acid groups have been investigated for antifungal properties, the specific contribution of the purine-8-carboxylic acid scaffold remains to be elucidated.

Inhibition of Biofilm Formation

Recent studies have uncovered a fascinating link between purine metabolism and biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa. Biofilm is a structured community of bacteria encased in a self-produced matrix, which confers high resistance to antibiotics. The formation of these biofilms is regulated by the bacterial second messenger cyclic di-guanosine monophosphate (c-di-GMP) nih.govnih.gov.

Research has shown that specific environmental purines, such as adenosine and inosine, can decrease the intracellular levels of c-di-GMP, which in turn leads to a reduction in biofilm formation nih.gov. This indicates that purines can act as environmental cues that signal bacteria to switch from a sessile, biofilm-forming state to a planktonic, free-living state nih.gov. Furthermore, genetic studies have demonstrated that disrupting the de novo purine biosynthesis pathway in Pseudomonas fluorescens also leads to significantly impaired biofilm formation nih.gov. This effect is linked to a reduction in the amount of the surface adhesin protein LapA, which is crucial for the initial attachment phase of biofilm development nih.gov.

These findings suggest that derivatives of this compound could potentially interfere with bacterial biofilm formation by modulating the intricate purine-dependent signaling pathways that control this process.

Antiviral Properties (e.g., against Herpes Simplex Virus Type 1, Influenza A Virus)

The exploration of this compound derivatives for antiviral applications is still in its early stages. While the broader class of purine analogues includes several clinically approved antiviral drugs, specific data on compounds with an 8-carboxylic acid substitution against viruses like Herpes Simplex Virus Type 1 (HSV-1) and Influenza A Virus is not yet available in the reviewed literature.

Current antiviral strategies against Influenza A virus include adamantane derivatives, neuraminidase inhibitors like oseltamivir and zanamivir, and RNA polymerase inhibitors such as favipiravir, which acts as a purine nucleoside analogue nih.govnih.gov. For HSV-1, nucleoside analogues that target the viral DNA polymerase are the standard of care, though resistance is an increasing concern frontiersin.org. The development of novel antiviral agents with different mechanisms of action is a critical area of research. Given the structural diversity and biological activity of other substituted purines, investigating the potential of this compound derivatives could be a promising avenue for discovering new antiviral therapies.

Anti-inflammatory Mechanisms and Modulation

Derivatives of this compound have been investigated for their anti-inflammatory potential, demonstrating activity in various preclinical models. Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which include compounds with terminal carboxylic acid groups, have revealed significant anti-inflammatory effects. nih.gov These compounds were found to decrease neutrophil counts and inhibit the intensity of early vascular permeability in the zymosan-induced peritonitis model. nih.gov Furthermore, they effectively reduced the volume of paw edema caused by carrageenan injections. nih.gov

A key mechanism underlying these effects appears to be the modulation of tumor necrosis factor-alpha (TNF-α). A significant inhibition of plasma TNF-α levels was observed in rats with endotoxemia following the administration of these purine-2,6-dione derivatives. nih.gov This suggests that the anti-inflammatory activity of these compounds may result from their ability to lower the concentration of this key pro-inflammatory cytokine. nih.gov While research on pyrimidine (B1678525) derivatives, which are structurally related to purines, has shown mechanisms involving the inhibition of other inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and cyclooxygenase (COX) enzymes, the primary evidence for the studied purine-2,6-dione derivatives points towards TNF-α modulation. nih.govnih.gov Specifically, derivatives with a carboxylic group (compounds 3 and 4 in the study) showed the highest activity in the zymosan-induced peritonitis model. nih.gov

Antioxidant Effects and Modulation of Oxidative Stress

The role of purine derivatives in modulating oxidative stress is complex, with some compounds acting as potent antioxidants while others show limited activity. Uric acid, a primary end-product of purine metabolism in humans, is a well-established antioxidant. nih.govnih.gov It can protect cells from reactive oxygen species (ROS) generated extracellularly and is considered a major contributor to the nonenzymatic antioxidant capacity of plasma. nih.govnih.gov Studies have shown that higher serum uric acid levels are associated with greater antioxidant capacity and lower levels of oxidative stress markers. nih.gov Conversely, an acute reduction in uric acid leads to a significant decrease in antioxidant capacity and an increase in systemic and muscular markers of oxidative stress. nih.govresearchgate.net The antioxidant properties of uric acid are thought to be linked to the 8-one substituent in its chemical structure. mdpi.com

However, not all purine derivatives exhibit this characteristic. In a study of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which included carboxylic acid variants, the compounds did not show significant antioxidant properties when evaluated by the FRAP (ferric reducing antioxidant power) assay. nih.gov This indicates that the antioxidant activity of purine derivatives is highly dependent on their specific chemical structure. Oxidative stress, defined as an imbalance between the production of ROS and the body's ability to counteract them, is implicated in numerous chronic conditions. mdpi.com While some purine derivatives like uric acid play a protective role, the specific this compound derivatives investigated for anti-inflammatory activity did not demonstrate direct antioxidant effects. nih.gov

Metabolic Regulation and Other Therapeutic Potentials

Certain 8-purine derivatives have emerged as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a key enzyme in glucose metabolism. nih.govresearchgate.net DPP-4 is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1) and gastric inhibitory polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion and maintaining glycemic control. nih.govresearchgate.net By inhibiting DPP-4, these purine derivatives can increase the circulating levels of active incretins, thereby improving the body's response to high blood sugar. nih.govresearchgate.net

A novel and selective DPP-4 inhibitor with an 8-purine derived structure was developed and tested in Zücker obese diabetic fatty (ZDF) rats, a model for type 2 diabetes mellitus (T2DM). nih.govresearchgate.net Oral administration of this compound (referred to as Compound 1) for 12 weeks led to significant improvements in glycemic control, comparable to the established DPP-4 inhibitor, vildagliptin. nih.govresearchgate.net Specifically, Compound 1 reduced fasting hyperglycemia by 24% and lowered glycated hemoglobin (HbA1c), a marker of long-term glucose control, by 14%. nih.govresearchgate.net These findings demonstrate that 8-purine derivatives can effectively improve diabetes outcomes through DPP-4 inhibition, positioning them as a potential new class of oral antidiabetic agents. nih.gov

In Vivo Efficacy of an 8-Purine Derivative (Compound 1) vs. Vildagliptin in ZDF Rats nih.govresearchgate.net
ParameterCompound 1Vildagliptin (Reference)Metric
Fasting Hyperglycemia Reduction24%19%% Reduction vs. Control
HbA1c Reduction14%10.6%% Reduction vs. Control
In Vitro DPP-4 Inhibition (IC50)4.92 µM3.21 µMIC50 Value

Derivatives of purine have been developed as effective herbicide safeners, designed to protect crops from the phytotoxic effects of herbicides without diminishing the herbicide's efficacy against weeds. nih.govacs.orgmdpi.com This is particularly relevant for herbicides like mesosulfuron-methyl, an acetolactate synthase (ALS) inhibitor used in wheat crops, which can cause significant damage to the crop itself. nih.govacs.org

The mechanism of action for these purine-based safeners involves competitive binding. nih.govacs.org Molecular docking simulations have revealed that these safener compounds can competitively bind to the active site of the ALS enzyme, thereby preventing the herbicide from inhibiting the enzyme in the crop plant. nih.govacs.org This allows the plant's normal biological functions, including the production of essential amino acids, to continue unimpeded. acs.org In a study evaluating several newly synthesized purine derivatives, compounds designated III-3 and III-7 demonstrated superior safener activity compared to the commercial safener mefenpyr-diethyl. nih.govacs.org The efficacy was evaluated by measuring key physiological indicators in the wheat plants, such as chlorophyll and glutathione content. nih.gov These findings highlight the potential of purine derivatives as a novel class of herbicide safeners. nih.govacs.org

Activity of Purine Derivatives as Herbicide Safeners nih.govacs.org
CompoundObserved ActivityProposed MechanismComparison
Compound III-3Superior Safener ActivityCompetitive binding to ALS active siteOutperformed mefenpyr-diethyl
Compound III-7Superior Safener ActivityCompetitive binding to ALS active siteOutperformed mefenpyr-diethyl

A growing body of evidence suggests that purine derivatives possess significant neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov The neuroprotective mechanisms are multifaceted. Well-known purine derivatives such as caffeine and uric acid exert their effects through adenosine A2A receptor antagonism and antioxidant activity, respectively. mdpi.comnih.gov

A key pathway underlying the neuroprotective effects of several purine derivatives involves the enhancement of the brain's natural antioxidant defenses, particularly glutathione (GSH). mdpi.comnih.gov These compounds can promote the uptake of cysteine, a precursor to GSH, into neurons via the excitatory amino acid carrier protein 1 (EAAC1). mdpi.comnih.gov By increasing intracellular cysteine availability, these purines boost the synthesis of GSH, a critical molecule for protecting neurons from oxidative damage. mdpi.comnih.gov Given that GSH depletion is a known factor in the brains of patients with Alzheimer's and Parkinson's disease, the administration of purine derivatives that can replenish neuronal GSH levels represents a promising therapeutic strategy to prevent or slow the progression of these conditions. mdpi.comnih.gov Other purine-based compounds, such as guanosine (B1672433), have also been shown to exert neuroprotective and anti-inflammatory effects by reducing the production of reactive radicals and improving mitochondrial function. mdpi.com

Mechanisms of Action and Molecular Target Identification

Elucidation of Specific Biological Target Interactions

While specific receptor binding studies for 1H-Purine-8-carboxylic acid are not extensively detailed in the available literature, the interactions of purine (B94841) analogs are generally well-characterized. Purine derivatives can interact with a range of biological targets, including enzymes and receptors, due to their structural analogy to endogenous purines like adenine (B156593) and guanine (B1146940).

Purine conjugates containing carboxylic acid fragments have been reported to act as inhibitors of various enzymes, including kinases and histone deacetylases. nih.gov Additionally, they can function as modulators of adenosine (B11128) and adrenergic receptors. nih.gov The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule within the active site of a target protein. For instance, in hydroxycarboxylic acid receptors, a conserved arginine residue forms a salt bridge with the carboxyl group of agonists, which is crucial for receptor activation.

It is plausible that this compound could interact with enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase, which catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov The purine ring system provides the core structure for recognition by such enzymes, while the 8-position substituent can influence binding affinity and catalytic activity.

Table 1: Potential Biological Targets of Purine Analogs

Target Class Specific Examples Potential Interaction
Enzymes Kinases, Histone Deacetylases, Xanthine Oxidase Competitive or non-competitive inhibition
Receptors Adenosine Receptors, Adrenergic Receptors Agonist or antagonist activity
DNA/RNA Polymerases - Incorporation leading to chain termination or errors

Interference with Nucleic Acid Biosynthesis Pathways and Enzymes

A primary mechanism of action for many purine analogs is the disruption of nucleic acid biosynthesis. nih.gov This can occur through several routes, including the inhibition of key enzymes in the de novo purine synthesis pathway or by acting as a fraudulent substrate that gets incorporated into DNA or RNA, leading to dysfunctional nucleic acids.

The de novo synthesis of purines is a complex, multi-step process that consumes significant cellular resources. columbia.edu Inhibitors of this pathway can effectively halt cell proliferation, which is why they are often explored as anticancer and immunosuppressive agents. nih.govnih.gov Purine-based compounds can block critical enzymes, leading to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis. researchgate.net For example, some purine conjugates have been identified as inhibitors of DNA biosynthesis, leading to cell cycle arrest. nih.gov

The this compound molecule, as a purine derivative, could potentially interfere with enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in de novo purine synthesis, or other enzymes further down the pathway. The structural similarity to intermediates in the pathway could allow it to bind to the active sites of these enzymes, acting as a competitive inhibitor.

Modulation of Cellular Signaling Pathways

Purines are not only building blocks for nucleic acids but also crucial signaling molecules. symc.edu.cn Adenosine and guanine nucleotides, such as ATP, ADP, GTP, and GDP, play central roles in energy metabolism and signal transduction. mdpi.com Purinergic signaling, mediated by cell surface receptors that bind extracellular purines, regulates a wide array of physiological processes.

Purine analogs can modulate these signaling pathways. For example, derivatives of purines have been shown to affect signaling cascades by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle. nih.gov Furthermore, as precursors to fraudulent nucleotides, they could alter the cellular energy charge and the availability of GTP for G-protein-coupled receptor (GPCR) signaling. mdpi.com The mTORC1 signaling network, a central regulator of cell growth and metabolism, is also sensitive to changes in cellular purine nucleotide levels.

Given its structure, this compound could potentially interact with purinergic receptors or interfere with the function of signaling proteins that utilize purine nucleotides, thereby modulating downstream cellular responses.

Impact on Broader Cellular Mechanisms and Metabolic Pathways

A depletion of purine nucleotides can lead to a state of energy imbalance, as ATP and GTP are the primary energy currencies of the cell. nih.gov This can impact numerous ATP- and GTP-dependent processes, including protein synthesis, muscle contraction, and ion transport. Furthermore, the catabolism of purines is a significant metabolic pathway, culminating in the production of uric acid. unav.edu Alterations in this pathway can affect the levels of various metabolic intermediates. symc.edu.cn

Investigation of Redox Homeostasis Impairment

The metabolism of purines is closely tied to cellular redox homeostasis. The final steps of purine catabolism, catalyzed by xanthine oxidase, generate reactive oxygen species (ROS) such as superoxide (B77818) radicals. nih.govnih.gov This enzyme converts hypoxanthine to xanthine and then xanthine to uric acid. nih.gov Under normal physiological conditions, the production of ROS is balanced by the cell's antioxidant defense systems.

However, alterations in purine metabolism can lead to oxidative stress, a condition characterized by an imbalance between ROS production and antioxidant capacity. Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. nih.gov 8-oxoguanine is a common DNA lesion that results from oxidative damage to guanine residues and is often used as a biomarker for oxidative stress. nih.gov

While uric acid itself can act as an antioxidant in certain contexts, the process of its formation by xanthine oxidase is a significant source of cellular ROS. nih.gov It is conceivable that this compound could influence redox homeostasis by interacting with xanthine oxidase, either as a substrate or an inhibitor, thereby altering the rate of ROS production.

Table 2: Summary of Potential Mechanisms of Action

Mechanism of Action Key Molecular Events Potential Cellular Outcome
Biological Target Interaction Binding to enzymes (e.g., kinases, xanthine oxidase) and receptors (e.g., adenosine receptors). Enzyme inhibition, receptor modulation, altered signal transduction.
Interference with Nucleic Acid Biosynthesis Inhibition of de novo purine synthesis enzymes; incorporation into DNA/RNA. Depletion of nucleotide pools, cell cycle arrest, apoptosis.
Modulation of Cellular Signaling Alteration of purinergic signaling; interference with kinase and G-protein signaling. Disruption of cell growth and proliferation pathways.
Impact on Broader Cellular Metabolism Disruption of purine and interconnected metabolic pathways (e.g., folate metabolism). Cellular energy imbalance, altered metabolic fluxes.
Impairment of Redox Homeostasis Interaction with ROS-producing enzymes like xanthine oxidase. Increased or decreased oxidative stress, cellular damage.

Preclinical Research and in Vivo/in Vitro Study Models

In Vitro Experimental Models

Cell Culture Assays (e.g., tumor cell lines, human embryonic kidney cells)

Derivatives of purine-carboxylic acids have been evaluated for their cytotoxic activity against various human and murine tumor cell lines. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid conjugates have demonstrated significant cytotoxic effects. The mechanism of action for some of these compounds is believed to involve the inhibition of DNA biosynthesis, leading to cell cycle arrest.

One investigation tested a series of these compounds against a panel of nine tumor cell lines, revealing high cytotoxic activity, particularly against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells frontiersin.org. Further analysis of a promising derivative showed it induced a dose-dependent cytostatic effect on both COLO201 and MDA-MB-231 (human breast adenocarcinoma) cell lines. The compound was observed to block DNA synthesis, causing an accumulation of cells in the G1 phase and, at higher concentrations, cell death frontiersin.org.

Table 1: Cytotoxic Activity of a Purine-Carboxylic Acid Derivative in Tumor Cell Lines

Cell Line Cancer Type Effect
4T1 Murine Mammary Carcinoma High cytotoxic activity frontiersin.org
COLO201 Human Colorectal Adenocarcinoma High cytotoxic activity; Dose-dependent cytostatic effect frontiersin.org
SNU-1 Human Gastric Carcinoma High cytotoxic activity frontiersin.org
HepG2 Human Hepatocellular Carcinoma High cytotoxic activity frontiersin.org

Enzyme Activity Assays

The enzymatic inhibitory potential of 1H-Purine-8-carboxylic acid derivatives has been a key area of investigation. A novel and potent selective inhibitor of dipeptidyl peptidase-4 (DPP-4) with an 8-purine derived structure has been developed and tested. In vitro studies confirmed that this compound inhibits DPP-4 in a dose-dependent manner nih.gov. DPP-4 is a crucial enzyme in glucose metabolism, and its inhibition is a validated strategy for managing type 2 diabetes.

Beyond DPP-4, other purine-carboxylic acid conjugates have been reported as potential inhibitors of kinases and histone deacetylases, suggesting a broader range of enzymatic targets for this class of compounds frontiersin.org.

In Vivo Animal Models

Diabetic Animal Models (e.g., Obese Diabetic Zücker Rats)

The in vivo anti-diabetic effects of an 8-purine derivative, identified as a DPP-4 inhibitor in vitro, were assessed in Zücker obese diabetic fatty (ZDF) rats, a well-established experimental model for metabolic syndrome and type 2 diabetes nih.gov. Chronic oral treatment with the compound demonstrated a significant anti-diabetic effect. This finding suggests that the compound could be an effective approach for managing diabetes by modulating the DPP-4 pathway in a whole-organism setting nih.gov.

Table 2: In Vivo Study of an 8-Purine Derivative in a Diabetic Animal Model

Animal Model Compound Type Key Finding

Infection Models (e.g., Galleria mellonella)

A review of the scientific literature did not yield studies specifically investigating this compound or its derivatives using the Galleria mellonella infection model.

Models of Arterial and Venous Injury

A review of the scientific literature did not yield studies specifically investigating the effects of this compound or its derivatives in preclinical models of arterial or venous injury.

Models for Uric Acid Regulation

Preclinical research into compounds aimed at regulating uric acid levels, such as this compound, utilizes a variety of in vivo and in vitro models to elucidate their mechanisms of action and therapeutic potential. These models are essential for understanding how novel therapeutic agents may influence the complex pathways of purine (B94841) metabolism and uric acid homeostasis.

In vivo models are critical for assessing the systemic effects of a compound on uric acid levels. A commonly employed approach is the induction of hyperuricemia in animal models, typically rodents. This can be achieved through several methods, including the administration of uricase inhibitors like potassium oxonate, which blocks the breakdown of uric acid in animals that possess the uricase enzyme, an enzyme absent in humans. Another established method involves feeding animals a purine-rich diet, often supplemented with yeast extract, to mimic the dietary contributions to hyperuricemia in humans. These models allow researchers to evaluate a compound's ability to lower serum uric acid concentrations and to study its effects on renal excretion of uric acid.

In vitro models provide a more controlled environment to investigate the specific molecular targets of a compound. Cell-based assays are invaluable for this purpose. For instance, to study the inhibition of xanthine (B1682287) oxidase, the key enzyme in uric acid production, researchers often utilize cell lines such as the human liver cell line (HepG2) or the human embryonic kidney cell line (HEK293). In these assays, cells can be stimulated with purine precursors, like hypoxanthine (B114508) or xanthine, and the subsequent production of uric acid is measured in the presence and absence of the test compound. Furthermore, to investigate a compound's potential to enhance uric acid excretion, researchers may use cell lines that overexpress uric acid transporters, such as URAT1 and GLUT9, which are crucial for the reabsorption of uric acid in the kidneys. By examining the compound's effect on uric acid uptake in these cells, its potential as a uricosuric agent can be determined.

The table below summarizes some of the key preclinical models used in the study of uric acid regulation.

Model TypeSpecific ModelPurposeKey Parameters Measured
In Vivo Potassium Oxonate-Induced HyperuricemiaTo evaluate the uric acid-lowering effects of a compound in a model of impaired uric acid degradation.Serum uric acid levels, urinary uric acid excretion.
Purine-Rich Diet-Induced HyperuricemiaTo mimic diet-induced hyperuricemia and assess the compound's efficacy in this context.Serum uric acid levels, changes in kidney histology.
In Vitro Xanthine Oxidase Inhibition AssayTo determine the direct inhibitory effect of a compound on the primary enzyme responsible for uric acid synthesis.IC50 value (concentration for 50% inhibition).
Cell-Based Uric Acid Production Assay (e.g., using HepG2 or HEK293 cells)To assess the compound's ability to reduce uric acid production in a cellular environment.Uric acid concentration in cell culture medium.
Urate Transporter (e.g., URAT1, GLUT9) expressing cell linesTo investigate the compound's effect on the renal transporters involved in uric acid reabsorption.Uric acid uptake or efflux from cells.

Comparative Efficacy and Potency Assessments against Reference Compounds

To establish the therapeutic potential of a novel compound like this compound, its efficacy and potency are compared against established reference drugs, primarily allopurinol (B61711) and febuxostat, which are both xanthine oxidase inhibitors. These comparisons are typically conducted in the preclinical models described in the previous section.

Allopurinol, a purine analog, has been a cornerstone in the management of hyperuricemia for decades. Its active metabolite, oxypurinol, is a potent inhibitor of xanthine oxidase. Febuxostat is a newer, non-purine selective inhibitor of xanthine oxidase and is generally considered to be more potent than allopurinol.

Comparative studies involve administering the novel compound and the reference drugs to hyperuricemic animal models and measuring the extent of serum uric acid reduction. The potency is often expressed as the dose required to achieve a certain percentage of uric acid lowering, with a lower dose indicating higher potency. In vitro assays directly comparing the IC50 values for xanthine oxidase inhibition provide a clear measure of relative potency at the molecular level.

While specific comparative efficacy data for this compound is not available in the public domain, the following table provides a general framework for how such a comparison would be presented, using hypothetical data for illustrative purposes alongside known information for reference compounds.

CompoundMechanism of ActionIn Vitro Potency (Xanthine Oxidase Inhibition, IC50)In Vivo Efficacy (Serum Uric Acid Reduction in Animal Models)
This compound Presumed Xanthine Oxidase InhibitorData not availableData not available
Allopurinol Xanthine Oxidase Inhibitor~1-5 µMSignificant reduction, dose-dependent
Febuxostat Xanthine Oxidase Inhibitor~0.01-0.1 µMPotent reduction, often greater than allopurinol at equivalent doses
Benzbromarone Uricosuric (URAT1 Inhibitor)Not applicableSignificant reduction through increased renal excretion

The structural feature of a carboxylic acid group attached to a heterocyclic core, as seen in this compound, has been noted in other compounds identified as xanthine oxidase inhibitors. This suggests a plausible mechanism of action for this compound and underscores the importance of conducting direct comparative studies to ascertain its therapeutic potential relative to the standard of care.

Future Directions and Therapeutic Development Potential

Rational Design and Lead Optimization for Novel Drug Candidates

The journey from a basic scaffold like 1H-purine-8-carboxylic acid to a viable drug candidate is underpinned by the principles of rational drug design and lead optimization. This iterative process involves designing and synthesizing new analogues to enhance potency, selectivity, and pharmacokinetic properties. For purine-based compounds, this often involves targeted modifications at various positions on the purine (B94841) ring to improve interactions with a specific biological target.

Key strategies in the rational design of derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core is essential to understand how different chemical groups influence biological activity. For instance, converting the carboxylic acid to various esters or amides can modulate a compound's ability to cross cell membranes and its interaction with target proteins. SAR exploration of other carboxylic acid-based inhibitors has demonstrated that even subtle changes to the aromatic backbone or linker regions can lead to significant gains in potency. nih.govrutgers.edu

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic moieties, such as a tetrazole, to potentially improve metabolic stability and cell permeability while maintaining the necessary interactions with the target.

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, conjugating the purine core to other molecules via linkers of varying lengths has been shown to be crucial for cytotoxic activity in certain cancer cell lines. nih.gov Research on other purine derivatives has shown that hybridization can enhance selectivity and improve membrane permeability. mdpi.com

Lead optimization efforts focus on refining the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of the most promising candidates identified through initial screening. This may involve introducing groups that increase solubility or block sites of metabolic degradation, crucial steps for developing orally bioavailable drugs. nih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

While purine analogues are well-established in oncology and virology, the this compound scaffold offers opportunities in a broader range of diseases. nih.govresearchgate.net The structural similarity to endogenous purines like xanthine (B1682287) and hypoxanthine (B114508) suggests potential for inhibiting enzymes involved in purine metabolism, a pathway implicated in conditions like gout and hyperuricemia. researchgate.netnih.gov

Potential new therapeutic areas for derivatives of this compound include:

Enzyme Inhibition: The purine core is a privileged scaffold for developing enzyme inhibitors. nih.govnih.gov Derivatives could be designed to target kinases, a class of enzymes often dysregulated in cancer, or enzymes like purine nucleoside phosphorylase (PNPase), a target for modulating immune responses and treating certain metabolic disorders. nih.govnih.govnih.gov Recent research has demonstrated the potential for 8-purine derivatives to act as inhibitors of dipeptidyl peptidase-4 (DPP-4), suggesting a role in the treatment of type 2 diabetes. nih.gov

Cardiovascular and Renal Diseases: Recent discoveries have highlighted the therapeutic potential of 8-substituted purine derivatives in the cardiovascular and renal systems. For example, compounds like 8-aminoguanine (B17156) have been shown to induce diuresis and natriuresis, and they show beneficial effects in animal models of hypertension and chronic kidney disease. nih.govnih.gov This opens the door for designing this compound analogues that could modulate renal function or offer cardioprotective effects.

Neurodegenerative Disorders: Given the central role of purinergic signaling in the central nervous system, derivatives could be explored for their potential to modulate neurotransmission and neuroinflammation, which are key factors in neurodegenerative diseases.

The following table summarizes the biological activities of various purine and carboxylic acid derivatives, illustrating the broad therapeutic potential of these chemical classes.

Compound ClassExample Compound/DerivativeBiological ActivityTherapeutic Area
N-(Purin-6-yl)aminopolymethylene Carboxylic Acid ConjugatesCompound 1d (n=10)Cytotoxic, DNA Biosynthesis Inhibitor nih.govOncology
8-Purine Derivatives8-arylmethyl-9H-purin-6-amineDPP-4 Inhibition nih.govDiabetes
8-Aminopurines8-AminoguaninePNPase Inhibition, Diuresis, Natriuresis nih.govnih.govCardiovascular/Renal Disease
Pyridine Carboxylic Acid IsomersNiflumic AcidCOX-2 Inhibition nih.govAnti-inflammatory
Diaryl-Carboxylic AcidsLesinurad (B601850) Analogue (1h)URAT1 Inhibition nih.govGout/Hyperuricemia

Development of Next-Generation this compound-Based Compounds with Enhanced Selectivity and Efficacy

A primary goal in drug development is to create next-generation compounds that offer significant advantages over existing therapies. For this compound derivatives, this means designing molecules with superior selectivity for their intended target and enhanced therapeutic efficacy.

Strategies to achieve this include:

Target-Specific Design: As the three-dimensional structures of more therapeutic targets become available, structure-based drug design can be employed. This involves using computational modeling to design derivatives of this compound that fit precisely into the target's binding site, maximizing potency and minimizing off-target effects.

Improving Target Residence Time: Designing compounds that bind to their target for a prolonged period can lead to a more durable pharmacological effect. This can be achieved by engineering derivatives that form additional stabilizing interactions, such as hydrogen bonds or hydrophobic interactions, within the target's active site.

Enhancing Bioavailability: The efficacy of a drug is often limited by its ability to reach the target site in the body. Modifications to the this compound structure, such as the introduction of specific functional groups, can improve its absorption and distribution profile. For example, modifying the carboxylic acid group can be a key strategy to enhance internalization and cellular uptake. nih.gov

The development of purine conjugates with improved water solubility is one avenue being explored to enhance the clinical potential of this class of compounds. mdpi.com By focusing on these areas, researchers can develop next-generation this compound-based therapies that are not only more effective but also have a better safety profile.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully realize the therapeutic potential of this compound, it is crucial to understand its mechanism of action on a systemic level. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to achieve this. researchgate.net By analyzing how derivatives of this compound affect global changes in genes, proteins, and metabolites, researchers can gain a holistic view of the compound's biological effects.

This comprehensive approach can:

Identify Novel Targets: Multi-omics analysis may reveal previously unknown proteins or pathways that are modulated by this compound derivatives, potentially uncovering new therapeutic applications. nih.gov

Elucidate Mechanisms of Action: By observing the downstream effects on cellular networks, researchers can build a more complete picture of how a compound achieves its therapeutic effect. For example, metabolomics studies on hyperuricemia have helped to identify key metabolic pathways that could be targeted by new drugs. researchgate.net

Discover Biomarkers: Omics data can help identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine.

Assess Off-Target Effects: A systemic analysis can help to proactively identify potential off-target effects, contributing to a more thorough safety assessment early in the drug development process.

Recent studies have utilized multi-omics approaches to understand the complex metabolic pathways involved in diseases like hyperuricemia and to analyze the interplay between genetics, metabolism, and disease progression, providing a framework for how such techniques could be applied to novel purine-based compounds. researchgate.netresearchgate.net

Q & A

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Conduct mechanistic studies:
  • Compare cellular uptake (e.g., fluorescent tagging) across models.
  • Assess metabolic stability in liver microsomes.
  • Use transgenic animal models to evaluate target engagement.
    Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.